molecular formula C17H19F2NO2 B4188773 N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4188773
M. Wt: 307.33 g/mol
InChI Key: DBJBTEZSUFMLON-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₇F₂NO₃ Molecular Weight: 309.31 g/mol Stereochemistry: Mixture of stereoisomers . Key Features:

  • A bicyclo[2.2.1]heptane core substituted with 3-oxo and 4,7,7-trimethyl groups.
  • Amide-linked 3,4-difluorophenyl moiety, contributing to moderate lipophilicity (logP = 3.23, logD = 2.66) .
  • Polar surface area: 44.732 Ų, with one hydrogen bond donor and five acceptors .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-15(2)16(3)6-7-17(15,9-13(16)21)14(22)20-10-4-5-11(18)12(19)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJBTEZSUFMLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the ketone and carboxamide functionalities.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile to form the desired difluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the bicyclic core provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Molecular Formula: C₁₆H₁₇F₂NO₃ Molecular Weight: 307.34 g/mol . Key Differences:

  • Fluorine atoms at positions 2 and 5 on the phenyl ring (vs. 3,4 in the target compound).
  • No stereochemical data provided, suggesting possible differences in isomer distribution .

Table 1: Physicochemical Comparison

Property Target Compound 2,5-Difluoro Analog
Molecular Weight (g/mol) 309.31 307.34
logP 3.23 Not reported
logD 2.66 Not reported
Fluorine Positions 3,4 2,5

Trifluoromethyl-Substituted Analog

Compound: 4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₁₈H₂₀F₃NO₂ Key Differences:

  • Replacement of difluorophenyl with a bulkier 2-(trifluoromethyl)phenyl group.
  • Increased electronegativity and lipophilicity due to CF₃ substitution.
  • Potential for enhanced metabolic stability but reduced solubility .

Brominated Derivatives

Example : 2-Bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Molecular Formula : C₂₀H₂₅BrN₂O₄
Key Features :

  • Bromine atom introduces steric bulk and polarizability.
  • 2,4-Dimethoxyphenyl group increases polarity (methoxy groups) but may reduce membrane permeability .

Table 2: Structural Modifications and Implications

Compound Type Substituent Potential Impact
Target Compound 3,4-Difluorophenyl Balanced lipophilicity and electronic effects
Brominated Analog 2-Bromo, 2,4-dimethoxy Enhanced polarity; possible toxicity
Trifluoromethyl Analog CF₃ Higher metabolic resistance

Dimeric Bicycloheptane Derivative

Compound: N-(3-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}phenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₂₆H₃₂N₂O₄ Molecular Weight: 436.54 g/mol . Key Differences:

  • Dimeric structure with two bicycloheptane units linked via an amide.
  • Increased molecular weight and logP (predicted), likely reducing oral bioavailability.

Research Findings and Implications

  • Fluorine Position Sensitivity : The 3,4-difluoro substitution in the target compound may optimize π-stacking or hydrogen bonding compared to 2,5-difluoro isomers, though experimental binding data is lacking .
  • Stereochemical Complexity : The target compound’s stereoisomer mixture (vs. undefined stereochemistry in analogs) could lead to varied biological activity .
  • Synthetic Accessibility : Brominated and methoxy-substituted analogs (e.g., ) may require more complex synthetic routes due to halogenation or protection-deprotection steps.

Biological Activity

N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound notable for its unique bicyclic structure and the presence of difluorophenyl and carboxamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with specific molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The compound's IUPAC name highlights its structural complexity. The bicyclo[2.2.1]heptane core is known for stability and versatility in biological applications. The presence of two fluorine atoms on the phenyl ring can enhance lipophilicity and binding affinity to biological targets.

PropertyValue
Molecular Formula C17H19F2N O2
Molecular Weight 303.34 g/mol
IUPAC Name This compound
CAS Number 727686-07-9

The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes. The difluorophenyl group enhances its binding affinity, while the bicyclic structure provides stability necessary for effective interaction with biological targets.

Potential Targets

  • Enzymes: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptors: It could potentially interact with various receptors influencing physiological responses.

Biological Activity Studies

Preliminary studies have indicated that this compound may exhibit significant biological activity; however, comprehensive research is still needed to fully elucidate its mechanisms and therapeutic potential.

Case Studies

  • Inhibition Studies : In vitro assays have been conducted to assess the compound's inhibitory effects on specific enzyme activities. For instance, preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Cell Viability Assays : Cell line studies indicate that this compound can affect cell proliferation rates in cancer cell lines, hinting at potential antitumor properties.

Research Findings

Recent findings indicate that the compound's unique fluorinated structure may confer advantages in terms of bioavailability and metabolic stability compared to non-fluorinated analogs.

Comparative Analysis

A comparative analysis with similar compounds reveals that those with fluorinated substituents tend to exhibit enhanced biological activity due to improved binding characteristics.

Compound NameBiological ActivityNotes
N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-1-carboxamideModerateContains chlorine instead of fluorine
This compoundHighEnhanced binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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